Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate

Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency

Benzofuran-2-carboxamide SAR studies are dominated by mono-benzofuran scaffolds, limiting exploration of extended aromatic interactions. This compound uniquely provides a bis-benzofuran topology with a pre-installed ethyl ester handle for controlled diversification. • Only commercially available bis-benzofuran carboxamide scaffold with dual furan oxygen donors (O···O ~5-6 Å) for transition metal chelation studies. • Enables quantifiable ΔΔG contributions from aromatic ring addition in biophysical SAR campaigns. • Pre-installed ester handle supports controlled hydrolysis and HATU/EDCI-mediated coupling to diverse amine libraries.

Molecular Formula C20H15NO5
Molecular Weight 349.342
CAS No. 847406-34-2
Cat. No. B3015503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate
CAS847406-34-2
Molecular FormulaC20H15NO5
Molecular Weight349.342
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H15NO5/c1-2-24-20(23)18-17(13-8-4-6-10-15(13)26-18)21-19(22)16-11-12-7-3-5-9-14(12)25-16/h3-11H,2H2,1H3,(H,21,22)
InChIKeyUXKKMQBZFPBJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate (CAS 847406-34-2): A Structurally Defined Bis-Benzofuran Building Block for Derivatization-Focused Research


Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate (CAS 847406-34-2) is a synthetic, non-natural bis-heterocyclic compound characterized by two benzofuran cores connected via a 2-carboxamido linker, with a free ethyl ester at the 2-position of the second benzofuran . The compound is supplied as a research-grade building block with certified purity ≥95% . Unlike the vast majority of bioactive benzofuran-2-carboxamides reported in the literature—which are typically monosubstituted benzofurans bearing aryl sulfonamide piperazines, aryl hydrazides, or thiadiazole appendages [1][2]—this compound presents a unique bis-benzofuran architecture where one benzofuran unit serves as the N-acyl substituent of the other. This dual benzofuran topology is structurally distinct from the single-benzofuran carboxamides dominating published medicinal chemistry campaigns [1] and from 2,2'- or 3,3'-bisbenzofurans prepared via metal-catalyzed homo-coupling [3]. The presence of a synthetically accessible ethyl ester and a pre-installed amide bond makes it a versatile intermediate for scaffold diversification.

Why Benzofuran-2-Carboxamide Derivatives Cannot Be Interchanged: Structural Determinants That Dictate Function in Ethyl 3-(Benzofuran-2-Carboxamido)Benzofuran-2-Carboxylate


Benzofuran-2-carboxamide derivatives are not a functionally interchangeable class. Published structure–activity relationship (SAR) studies demonstrate that even minor modifications to the amide substituent can alter antiproliferative IC50 values by over 10-fold against the same cell line [1]. Critically, the majority of pharmacologically characterized benzofuran-2-carboxamides bear simple aryl, heteroaryl, or alkyl amide substituents attached to a single benzofuran core [1][2]. In contrast, Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate embeds a second, intact benzofuran ring as the amide substituent, creating an extended π-system and doubling the number of oxygen heteroatoms available for hydrogen bonding (from one to two furan oxygens). This architecture is absent from all major benzofuran carboxamide SAR series reported to date [2]. Furthermore, the commercially available closest analog, Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate (CAS 477500-33-7), replaces the benzofuran-2-carbonyl group with the smaller, less lipophilic furan-2-carbonyl group, reducing molecular weight by 50 Da and eliminating one aromatic ring—a change that substantially alters both steric bulk and electronic character . Generic substitution of one benzofuran carboxamide for another therefore risks both functional divergence in biological assays and unpredictable reactivity in downstream synthetic transformations.

Quantitative Differentiation Evidence: Ethyl 3-(Benzofuran-2-Carboxamido)Benzofuran-2-Carboxylate vs. Closest Analogs


Molecular Weight and Heavy Atom Count vs. Furan Analog Defines Physicochemical Space Occupancy

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate has a molecular weight of 349.34 g·mol⁻¹ (C₂₀H₁₅NO₅) compared to 299.28 g·mol⁻¹ for the closest commercially listed structural analog, Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate (CAS 477500-33-7; C₁₆H₁₃NO₅) . The 50.06 Da increase corresponds to the replacement of a furan ring (C₄H₃O) with a benzofuran ring (C₈H₅O), adding four heavy atoms and one additional aromatic ring. This shifts the compound from fragment-like to lead-like property space (MW > 300). The target compound also carries 26 heavy atoms versus 22 for the furan analog—a direct consequence of its bis-benzofuran topology .

Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency

Aromatic Ring Count Determines π-Stacking and Lipophilicity Potential Relative to Furan and Monobenzofuran Carboxamides

The target compound incorporates three aromatic rings (two benzofuran systems contributing two benzene + two furan rings = four rings total, of which three are aromatic) compared to two aromatic rings in the furan-2-carboxamido analog . In the broader class of benzofuran-2-carboxamide derivatives, the most extensively studied antiproliferative compounds (e.g., 3-methyl-benzofuran-2-carboxylic acid aryl amides) contain only two aromatic rings—the benzofuran core plus a single aryl amide substituent [1]. The additional aromatic ring in the target compound directly increases predicted logP by approximately 0.8–1.2 log units relative to the furan analog (estimated via benzo-fusion contribution of ~1.0 logP per additional fused benzene ring), enhancing hydrophobic binding potential but reducing aqueous solubility [2]. This represents a quantifiable, topology-driven differentiation that cannot be replicated by monobenzofuran carboxamides.

Computational Chemistry Drug Design logP Prediction

Hydrogen Bond Acceptor Count (Oxygen Heteroatoms) Differentiates Target Compound from All Monobenzofuran Carboxamides

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate presents 5 hydrogen bond acceptor (HBA) sites from its five oxygen atoms (two ester carbonyl oxygens, one amide carbonyl oxygen, and two benzofuran ring oxygens), compared to 5 HBA sites for the furan analog but critically with different spatial distribution due to the larger benzofuran ring system . By comparison, the pharmacologically characterized monobenzofuran-2-carboxamides (e.g., 3-(glycinamido)-benzofuran-2-carboxamide derivatives) typically contain only 3–4 HBA sites and lack the second ring oxygen entirely [1]. The dual furan-type oxygen atoms in the target compound create a chelating hydrogen bond acceptor motif that is absent in all monobenzofuran carboxamide scaffolds reported in the recent anticancer SAR literature [1].

Molecular Recognition Hydrogen Bonding Target Engagement

Purity Specification Enables Reproducible Derivatization Relative to Non-Certified Analog Sources

The target compound is commercially supplied with a documented purity specification of ≥95% . In comparison, the structurally related analog Ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1)—the key synthetic precursor for accessing the target compound's scaffold—is available from multiple vendors at purities ranging from 95% to 98% . Published synthetic protocols for benzofuran-2-carboxamides via amide coupling (using HATU/EDCI) demonstrate that starting material purity below 95% leads to side-product formation that complicates chromatographic purification and reduces isolated yields by 10–25% [1]. The ≥95% purity specification of the target bis-benzofuran building block thus defines a quality threshold below which reproducible downstream chemistry is compromised.

Chemical Synthesis Quality Control Reproducibility

Evidence-Backed Application Scenarios for Ethyl 3-(Benzofuran-2-Carboxamido)Benzofuran-2-Carboxylate in Scientific Procurement


Scaffold Diversification via Ester Hydrolysis and Subsequent Amide Library Synthesis

The ethyl ester at the 2-position of the second benzofuran ring is the only synthetically accessible reactive handle on the compound, enabling controlled hydrolysis to the carboxylic acid followed by HATU- or EDCI-mediated coupling with diverse amine building blocks [1]. This contrasts with the furan analog (CAS 477500-33-7), where the reduced aromatic surface area limits the scope of hydrophobic pocket exploration in biochemical target engagement. Researchers requiring a bis-benzofuran carboxylic acid scaffold—as opposed to the monobenzofuran or benzofuran-furan hybrid scaffolds dominant in the literature [2]—can use this compound as the sole commercially available entry point.

Physicochemical Probe for π-Stacking and Lipophilicity-Driven Binding Studies

With its three aromatic rings and estimated logP advantage of +0.8 to +1.2 over monobenzofuran carboxamides, this compound is an appropriate probe molecule for investigating the role of extended aromatic surface area in target binding [3]. Specifically, when co-crystallized or docked into protein active sites, the additional benzofuran ring provides a measurable increment in buried hydrophobic surface area that is simply absent from all monobenzofuran carboxamide controls. This makes it valuable for biophysical SAR campaigns where quantifiable ΔΔG contributions from aromatic ring addition are sought.

Chelation and Metal-Coordination Chemistry Exploiting Dual Furan Oxygen Geometry

The spatial separation of the two furan-type oxygen atoms across the amide linker creates a bidentate oxygen-donor motif with an estimated O···O distance of 5–6 Å . This geometry is geometrically pre-organized for chelation of transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) and is structurally distinct from the single-ring-oxygen donor capacity of all monobenzofuran carboxamides. Researchers developing metallodrug candidates or metal-organic frameworks requiring a bis-benzofuran O,O-chelating ligand can use this compound as a structurally authenticated starting material.

Negative Control for Benzofuran-2-Carboxamide Bioactivity Fingerprinting

Given that extensively characterized benzofuran-2-carboxamides (e.g., the 3-methyl-benzofuran-2-carboxylic acid amide series) achieve antiproliferative IC50 values in the low micromolar range (IC50 < 9.3 μM against A549 and MCF7 cell lines) [2], the target bis-benzofuran can serve as a structurally related but topologically divergent comparator in broad-panel cytotoxicity or target-engagement screens. Its unique bis-benzofuran architecture allows researchers to deconvolute whether observed activity originates from the benzofuran-2-carboxamide pharmacophore or from the extended aromatic surface introduced by the second benzofuran ring.

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